Cas no 2411307-59-8 (N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide)

N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
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- EN300-26598660
- Z2485450897
- N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide
- 2411307-59-8
- N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-butynamide
- N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide
-
- インチ: 1S/C16H18ClNO2/c1-4-6-15(19)18(2)13-8-5-7-11-14(20-3)10-9-12(17)16(11)13/h9-10,13H,5,7-8H2,1-3H3
- InChIKey: MSPALQVCUIOZPD-UHFFFAOYSA-N
- ほほえんだ: C(N(C1C2=C(C(OC)=CC=C2Cl)CCC1)C)(=O)C#CC
計算された属性
- せいみつぶんしりょう: 291.1026065g/mol
- どういたいしつりょう: 291.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 408.5±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.60±0.20(Predicted)
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598660-0.05g |
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide |
2411307-59-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamideに関する追加情報
Introduction to N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide (CAS No. 2411307-59-8)
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2411307-59-8, represents a promising candidate for further exploration in drug discovery and development. Its unique chemical properties and potential biological activities make it a subject of intense interest among researchers.
The molecular framework of this compound consists of a tetrahydronaphthalene core substituted with both chloro and methoxy functional groups. This specific arrangement of substituents contributes to its distinct electronic and steric properties, which are crucial for its interaction with biological targets. The presence of the ynamide moiety further enhances its potential as a pharmacophore, enabling it to engage in various biochemical pathways.
In recent years, there has been a surge in the interest of tetrahydronaphthalene derivatives in medicinal chemistry due to their diverse biological activities. These compounds have shown promise in modulating various enzymatic and receptor systems, making them valuable tools for therapeutic intervention. The study of N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide is part of this broader effort to uncover new pharmacological agents.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of novel drugs. The structural features of the tetrahydronaphthalene ring system provide a versatile platform for chemical modification, allowing researchers to fine-tune its properties for specific therapeutic applications. This flexibility is particularly valuable in the context of drug design, where optimizing bioavailability and target specificity are paramount.
Recent studies have highlighted the importance of ynamide derivatives in drug discovery. Ynamides are known for their ability to interact with biological targets in unique ways, often leading to potent and selective pharmacological effects. The incorporation of a ynamide group into the structure of N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide suggests that it may exhibit similar advantages, making it an attractive candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. These techniques include palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, which are essential for achieving the desired structural features.
Electrochemical studies have also been conducted on this compound to understand its redox properties. These studies provide insights into how the compound might behave in biological systems, particularly in relation to its potential use as an antioxidant or prodrug. Understanding the electrochemical behavior is crucial for predicting its metabolic stability and potential side effects.
The spectroscopic characterization of N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide has revealed intriguing details about its molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating its chemical environment and confirming its identity. These analytical methods provide critical data for understanding how the compound interacts with other molecules.
In vitro studies have begun to explore the biological activity of this compound across various cellular models. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health conditions. These findings are preliminary but promising enough to warrant further investigation into its therapeutic potential.
The development of computational models has also played a significant role in studying this compound. Molecular docking simulations have been used to predict how N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylbut-2-ynamide might bind to target proteins. These simulations provide valuable insights into its mechanism of action and help guide experimental efforts.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a candidate for use in materials science and biotechnology as well. For instance, it could be explored as a component in advanced materials or as a tool for studying complex biological systems.
Ongoing research aims to expand the understanding of N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-y)-N-methylbut--ynamide by investigating its interactions with different biological targets and exploring novel synthetic pathways. Collaborative efforts between synthetic chemists and biologists are essential for unlocking its full potential.
In conclusion, N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl] -N-methylbut--ynamide (CAS No.2411307-59
) represents a fascinating subject of study with significant implications for drug discovery and beyond. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents.
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